molecular formula C9H14N2O4S2 B2508623 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide CAS No. 349625-76-9

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide

Cat. No.: B2508623
CAS No.: 349625-76-9
M. Wt: 278.34
InChI Key: HDXMVOQQADLPOL-UHFFFAOYSA-N
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Description

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is a chemical compound known for its applications in various scientific research fields. It is characterized by the presence of both sulfonamide and methanesulfonamido groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that sulfonamide derivatives often interact with enzymes or receptors in the body, disrupting their normal function .

Mode of Action

Sulfonamides generally work by inhibiting the function of their target enzymes or receptors . The methylsulfonyl group in the compound could potentially interact with these targets, leading to changes in their activity.

Biochemical Pathways

Sulfonamides are known to interfere with various biochemical pathways, often leading to the inhibition of bacterial growth or other biological effects .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on the general properties of sulfonamides, it can be inferred that the compound may lead to the inhibition of certain enzymes or receptors, potentially disrupting normal cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide. For instance, the compound’s solubility and stability might be affected by the pH of the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide compound used in veterinary medicine.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfanilamide: A precursor to many sulfonamide drugs.

Uniqueness

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-[2-(methanesulfonamido)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3,(H2,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXMVOQQADLPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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